4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline

Lipophilicity Physicochemical Properties Medicinal Chemistry

Select 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline for your kinase inhibitor program to secure a scaffold with an irreplaceable SAR profile. Unlike generic 4-alkoxyquinazolines, its rigid 3,3-difluorocyclobutyl group imparts unique conformational constraints and electronic effects that enhance metabolic stability and target binding kinetics. With a calculated LogP of 2.98, it is an ideal starting point for balancing cellular permeability and aqueous solubility—critical for developing next-generation c-Met inhibitors with superior therapeutic windows. Avoid compromising your project's integrity with non-equivalent analogs.

Molecular Formula C13H12F2N2O
Molecular Weight 250.249
CAS No. 2202286-86-8
Cat. No. B2544128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline
CAS2202286-86-8
Molecular FormulaC13H12F2N2O
Molecular Weight250.249
Structural Identifiers
SMILESC1C(CC1(F)F)COC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C13H12F2N2O/c14-13(15)5-9(6-13)7-18-12-10-3-1-2-4-11(10)16-8-17-12/h1-4,8-9H,5-7H2
InChIKeyODINUSHUXSEJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline (CAS 2202286-86-8): A C-Met Kinase Inhibitor Building Block for Medicinal Chemistry


4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline is a synthetic small molecule belonging to the quinazoline class of heterocyclic compounds. Its core structure consists of a quinazoline ring system substituted at the 4-position with a 3,3-difluorocyclobutyl methoxy group . This compound is recognized for its role as a c-Met kinase receptor inhibitor, a target implicated in cancer cell proliferation, migration, and survival . As a specialized research tool and potential lead scaffold, its differentiation from other quinazoline derivatives lies in the unique combination of a rigid, fluorinated cyclobutyl ring and the quinazoline pharmacophore, which is designed to modulate physicochemical and pharmacokinetic properties.

Why Generic Substitution Fails for 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline: The Crucial Role of the Fluorinated Cyclobutyl Moiety


While many quinazoline derivatives exhibit kinase inhibitory activity, simple substitution with another 4-alkoxy group (e.g., methoxy or phenoxy) is not equivalent. The introduction of the 3,3-difluorocyclobutyl methoxy group is not a trivial modification; it represents a deliberate structural design to enhance specific properties such as metabolic stability, lipophilicity, and target binding kinetics . The unique conformational constraints and electronic effects imparted by the gem-difluoro cyclobutane ring are not replicated by simpler, more flexible, or less lipophilic substituents [1]. Consequently, replacing this specific compound with a generic quinazoline analog in a research or development program risks altering critical parameters like logP, solubility, and potentially kinase selectivity profile, thereby invalidating structure-activity relationship (SAR) data and compromising project outcomes.

Quantitative Evidence Guide: How 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline Differentiates from Closest Analogs


Lipophilicity (LogP) Comparison with 4-Methoxy- and 4-Phenoxyquinazoline Analogs

The introduction of the 3,3-difluorocyclobutyl methoxy group confers a lipophilicity profile that is intermediate between a simple methoxy and a more hydrophobic phenoxy group. This fine-tuning of LogP can be crucial for balancing membrane permeability with aqueous solubility, a key consideration in lead optimization. The target compound exhibits a calculated LogP of 2.98 [1], which is significantly higher than that of 4-methoxyquinazoline (LogP = 1.64 ) and lower than that of 4-phenoxyquinazoline (LogP = 3.79 ).

Lipophilicity Physicochemical Properties Medicinal Chemistry

Molecular Size and Rotatable Bond Comparison with Key Quinazoline Scaffolds

The molecular weight and number of rotatable bonds are key determinants of a compound's drug-likeness, influencing oral bioavailability and cellular permeability. The target compound (MW 250.24 g/mol, 4 rotatable bonds ) sits between a simpler 4-methoxyquinazoline (MW 160.17 g/mol, 1 rotatable bond [1]) and a more complex 4-phenoxyquinazoline (MW 222.24 g/mol, 2 rotatable bonds [2]). This intermediate size and flexibility profile can be strategically advantageous for target engagement and pharmacokinetic optimization.

Molecular Weight Rotatable Bonds Drug-likeness

C-Met Kinase Inhibition: Class-Level Potency Context

4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline is reported as a potent inhibitor of the c-Met kinase receptor, a key driver in oncogenesis . While a direct, publicly available IC50 value for this specific compound is not currently available, its classification as a c-Met inhibitor places it within a well-established pharmacophore class. For context, potent quinazoline-based c-Met inhibitors in the literature, such as cabozantinib, exhibit IC50 values in the low nanomolar range (e.g., 24.4 nM [1]). The presence of the fluorinated cyclobutyl moiety is a structural feature often employed to improve metabolic stability and binding interactions in kinase inhibitors.

C-Met Kinase Tyrosine Kinase Inhibitor Cancer Research

Best Research and Industrial Application Scenarios for 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline


Medicinal Chemistry Lead Optimization: Modulating Lipophilicity and Permeability

When optimizing a c-Met inhibitor lead series, the intermediate lipophilicity (LogP = 2.98) of 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline makes it an ideal scaffold for fine-tuning ADME properties. A project team can use this compound as a starting point to investigate the impact of further substitutions on LogP, aiming to achieve a profile that balances good cellular permeability with sufficient aqueous solubility, a common challenge in kinase inhibitor development . Its calculated LogP is strategically positioned between that of more polar and more lipophilic analogs, offering a favorable starting point for iterative medicinal chemistry [1].

Kinase Selectivity Profiling and SAR Studies

This compound serves as a valuable tool for structure-activity relationship (SAR) studies aimed at understanding the role of the 4-position substituent in quinazoline-based kinase inhibitors. By comparing its activity profile against a panel of kinases with that of 4-methoxy- and 4-phenoxyquinazoline analogs, researchers can deconvolute the contributions of the 3,3-difluorocyclobutyl group to kinase selectivity and potency. Such studies are essential for developing next-generation c-Met inhibitors with improved therapeutic windows [2].

Chemical Biology Probe for Investigating c-Met Signaling

As a reported c-Met kinase inhibitor, this compound can be used as a chemical biology probe to interrogate c-Met-dependent signaling pathways in cellular models of cancer. Its unique structural features may confer distinct binding kinetics or cellular activity compared to established c-Met inhibitors, providing a novel tool for dissecting the complexities of HGF/c-Met signaling in tumor progression and metastasis [3]. Researchers can utilize this compound to generate hypotheses about the role of c-Met in specific cancer contexts.

Synthesis of Advanced Intermediates and Focused Libraries

The quinazoline core and the 3,3-difluorocyclobutyl group provide synthetic handles for further diversification. This compound can be used as a building block to create focused libraries of novel quinazoline derivatives with potential applications in kinase inhibition. The unique fluorinated moiety may confer metabolic stability advantages that can be exploited in the design of drug candidates with longer half-lives .

Quote Request

Request a Quote for 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.